molecular formula C13H25BO4 B136390 3,3-DIETHOXY-1-PROPENYLBORONIC ACID PINACOL ESTER CAS No. 153737-25-8

3,3-DIETHOXY-1-PROPENYLBORONIC ACID PINACOL ESTER

Cat. No.: B136390
CAS No.: 153737-25-8
M. Wt: 256.15 g/mol
InChI Key: ZXGPKUGXWIEUJA-MDZDMXLPSA-N
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Description

3,3-DIETHOXY-1-PROPENYLBORONIC ACID PINACOL ESTER is an organic compound that belongs to the class of boronic esters. This compound is characterized by its unique structure, which includes a boron atom bonded to two oxygen atoms and a carbon chain with diethoxy and tetramethyl groups. Boronic esters are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds.

Preparation Methods

The synthesis of 3,3-DIETHOXY-1-PROPENYLBORONIC ACID PINACOL ESTER typically involves the reaction of a suitable boronic acid or boronic ester precursor with an appropriate alkene. One common method is the reaction of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with (E)-3,3-diethoxyprop-1-en-1-yl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at room temperature, and the product is purified by column chromatography.

Chemical Reactions Analysis

3,3-DIETHOXY-1-PROPENYLBORONIC ACID PINACOL ESTER undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding boronic acid.

    Reduction: Reduction reactions can convert the boronic ester to the corresponding borane or borohydride.

    Substitution: The boronic ester group can be substituted with other functional groups using reagents such as halides or organometallic compounds.

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.

Scientific Research Applications

3,3-DIETHOXY-1-PROPENYLBORONIC ACID PINACOL ESTER has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex molecules.

    Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through boronate ester formation.

    Medicine: Boronic esters are explored for their potential use in drug delivery systems and as enzyme inhibitors.

    Industry: The compound is used in the production of advanced materials, including polymers and electronic devices.

Mechanism of Action

The mechanism of action of 3,3-DIETHOXY-1-PROPENYLBORONIC ACID PINACOL ESTER involves the formation of boronate esters with diols and other nucleophiles. The boron atom in the compound acts as a Lewis acid, facilitating the formation of stable complexes with various nucleophiles. This property is exploited in Suzuki-Miyaura coupling reactions, where the boronic ester reacts with a halide in the presence of a palladium catalyst to form a new carbon-carbon bond.

Comparison with Similar Compounds

3,3-DIETHOXY-1-PROPENYLBORONIC ACID PINACOL ESTER can be compared with other boronic esters, such as:

    Phenylboronic acid: A simpler boronic acid used in similar coupling reactions.

    Pinacolborane: Another boronic ester with a different structure, used in hydroboration reactions.

    4,4,5,5-Tetramethyl-2-(vinyl)-1,3,2-dioxaborolane: A similar compound with a vinyl group instead of the diethoxypropyl group, used in cross-coupling reactions.

The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and stability, making it valuable for various synthetic applications.

Properties

IUPAC Name

2-[(E)-3,3-diethoxyprop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25BO4/c1-7-15-11(16-8-2)9-10-14-17-12(3,4)13(5,6)18-14/h9-11H,7-8H2,1-6H3/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXGPKUGXWIEUJA-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CC(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/C(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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